

2-Fluoro-4-nitrotoluene: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrotoluene is a key aromatic intermediate characterized by the presence of a fluorine atom, a nitro group, and a methyl group on a benzene ring. This unique combination of functional groups imparts distinct reactivity, making it a valuable and versatile building block in organic synthesis. Its utility spans the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1] [2] The electron-withdrawing nature of both the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the methyl and nitro groups offer sites for various chemical transformations. This guide provides a comprehensive overview of the properties, key reactions, and applications of **2-Fluoro-4-nitrotoluene**, complete with detailed experimental protocols and visual diagrams to aid researchers in its practical application.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2-Fluoro-4-nitrotoluene** is essential for its safe handling and effective use in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physical and Chemical Properties of **2-Fluoro-4-nitrotoluene**



Property	Value	Reference(s)
CAS Number	1427-07-2	[3][4]
Molecular Formula	C7H6FNO2	[3]
Molecular Weight	155.13 g/mol	[3]
Appearance	White to light yellow crystalline powder or solid	[5]
Melting Point	31-35 °C	[3][4]
Boiling Point	65-68 °C at 2 mmHg	[3][4]
Solubility	Insoluble in water; soluble in polar organic solvents like DMSO and DMF.	[6]

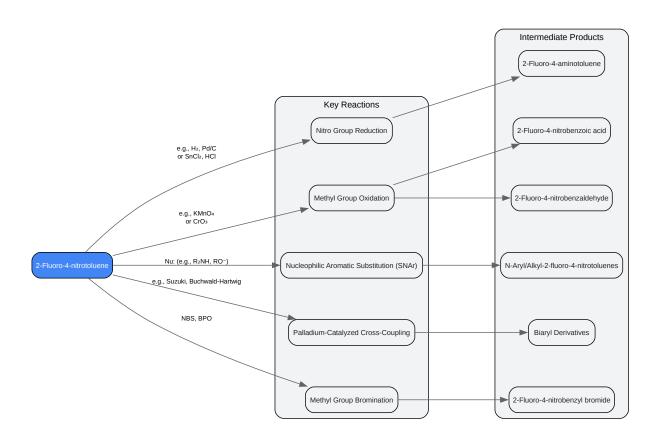
Table 2: Spectroscopic Data of 2-Fluoro-4-nitrotoluene

Spectrum Type	Key Peaks/Shifts	Reference(s)
¹H NMR (CDCl₃, 500 MHz)	δ 8.24-8.25 (m, 1H), 7.75-7.76 (m, 1H), 6.95-6.96 (m, 1H), 2.38 (s, 3H)	[5]
¹³ C NMR	Data not fully available in search results.	
Infrared (IR)	Specific peak data not fully available in search results.	[1]

Key Chemical Reactions and Transformations

2-Fluoro-4-nitrotoluene can undergo a variety of chemical transformations, making it a versatile precursor for a wide range of functionalized molecules. The primary reaction pathways involve modifications of the nitro group, the methyl group, and nucleophilic substitution of the fluorine atom.





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Figure 1: Key reaction pathways of **2-Fluoro-4-nitrotoluene**.

Nucleophilic Aromatic Substitution (SNAr)



The fluorine atom in **2-Fluoro-4-nitrotoluene** is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-nitro group. This allows for the facile displacement of the fluoride ion by a variety of nucleophiles, such as amines and alkoxides. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, thus accelerating the rate-determining nucleophilic attack.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl). This transformation is a crucial step in the synthesis of many pharmaceutical intermediates, as it introduces a versatile amino group that can be further functionalized.[6]

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid or an aldehyde. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used to convert the methyl group to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid.[7] Milder or more controlled oxidation methods can lead to the formation of 2-fluoro-4-nitrobenzaldehyde.[8]

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally strong, under specific palladium-catalyzed conditions, **2- Fluoro-4-nitrotoluene** can participate in cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Bromination of the Methyl Group

The methyl group can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) to form 2-fluoro-4-nitrobenzyl bromide. This intermediate is a useful electrophile for introducing the 2-fluoro-4-nitrophenylmethyl moiety.[9]

Applications in Organic Synthesis

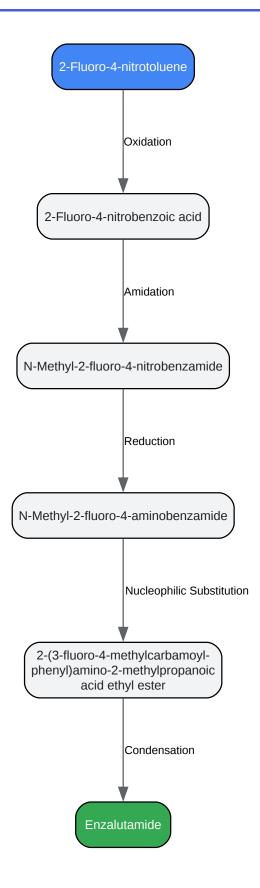


2-Fluoro-4-nitrotoluene serves as a critical starting material in the synthesis of numerous high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Enzalutamide

A prominent application of **2-Fluoro-4-nitrotoluene** is in the synthesis of Enzalutamide, a non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[5] The synthesis involves a multi-step sequence starting with the oxidation of the methyl group of **2-Fluoro-4-nitrotoluene**.





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Figure 2: Synthetic pathway to Enzalutamide from **2-Fluoro-4-nitrotoluene**.



Synthesis of Benzimidazoles

2-Fluoro-4-nitrotoluene can be used as a precursor for the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry with a wide range of biological activities.[10][11] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.

Agrochemicals

The incorporation of fluorine atoms into agrochemicals can enhance their efficacy and metabolic stability. **2-Fluoro-4-nitrotoluene** serves as a building block for the synthesis of various herbicides and pesticides.[2]

Kinase Inhibitors

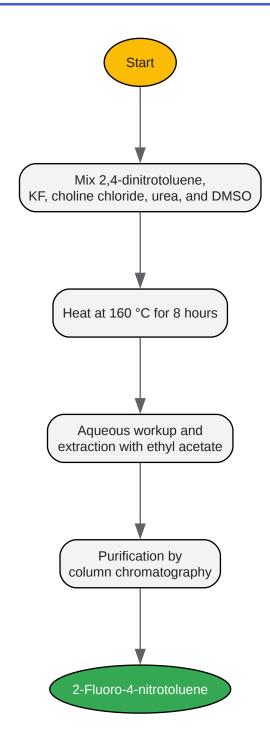
The 2-fluoro-4-nitrophenyl motif is found in some kinase inhibitors. The synthesis of these complex molecules can utilize **2-Fluoro-4-nitrotoluene** as a starting material to introduce this key structural element.

Experimental Protocols

The following section provides detailed experimental procedures for some of the key transformations of **2-Fluoro-4-nitrotoluene**.

Synthesis of 2-Fluoro-4-nitrotoluene from 2,4-Dinitrotoluene





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Figure 3: Workflow for the synthesis of **2-Fluoro-4-nitrotoluene**.

Procedure:[5]

• In a suitable reaction vessel, mix choline chloride (0.14 g, 1 mmol) and urea (0.12 g, 2 mmol) to form a eutectic mixture.



- To this mixture, add 2,4-dinitrotoluene (2 mmol), potassium fluoride (15 mmol), and dimethyl sulfoxide (DMSO) (2.5 mL).
- Heat the reaction mixture to 160 °C and stir for 8 hours.
- After cooling to room temperature, add 10 mL of water and stir thoroughly.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with saturated brine (3 x 10 mL), and dry over anhydrous MgSO₄.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to yield 2-Fluoro-4-nitrotoluene. (Yield: 60%).

Oxidation to 2-Fluoro-4-nitrobenzoic Acid

Procedure:[7]

- In a reaction flask, stir a mixture of **2-Fluoro-4-nitrotoluene** (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) at room temperature.
- After 10 minutes, heat the resulting mixture to 95 °C with stirring.
- Add additional 30.0 g portions of KMnO₄ after 2 hours and 3 hours.
- Continue stirring at 95 °C for an additional 10 hours.
- Cool the reaction mixture to room temperature and filter through Celite to remove MnO₂.
- Acidify the filtrate to pH 2 by adding concentrated hydrochloric acid, which will cause an offwhite precipitate to form.
- Collect the precipitate by vacuum filtration.



- For further purification, dissolve the crude solid in 300 mL of 1N aqueous NaOH, acidify to pH 2 using concentrated hydrochloric acid, and extract the mixture with CH₂Cl₂ (3 × 200 mL).
- Wash the combined CH₂Cl₂ extracts with 0.1 N aqueous HCl (2 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 2-fluoro-4-nitrobenzoic acid as a white crystalline solid. (Yield: 73.7%).

Reduction to 2-Fluoro-4-aminotoluene

Procedure:[6]

- In a suitable reaction vessel, carefully grind **2-Fluoro-4-nitrotoluene** (0.2 mmol) and a palladium catalyst (e.g., 10% Pd/C) into a fine powder in a mixture of 1 mL of an organic solvent (e.g., ethanol).
- Transfer the reaction mixture to a glass vessel with a rubber diaphragm and seal it.
- Purge the reactor with N2 gas several times to remove air.
- Replace the N₂ gas in the reactor with hydrogen gas (0.1 MPa).
- Stir the mixture for 5 minutes at room temperature.
- After the reaction is complete, filter the reaction mixture to remove the catalyst.
- Concentrate the resulting filtrate under vacuum to obtain the target product, 2-fluoro-4aminotoluene.

Bromination of the Methyl Group

Procedure:[9]

- To a solution of **2-Fluoro-4-nitrotoluene** (4.96 g, 32 mmol) and N-bromosuccinimide (NBS) (6.05 g, 34 mmol) in carbon tetrachloride (CCl₄) (80 mL), add benzoyl peroxide (BPO) (0.39 g, 1.6 mmol).
- Heat the mixture at 68 °C for 5 hours.



- After cooling, filter the reaction mixture and concentrate it in vacuo.
- Purify the residue by silica gel column chromatography (eluent: PE/EtOAc = 20:1) to give 2-fluoro-4-nitrobenzyl bromide as a yellow solid. (Yield: 60%).

Conclusion

2-Fluoro-4-nitrotoluene is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. The methodologies and applications presented in this guide highlight its significance in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The detailed experimental protocols serve as a practical resource for researchers to leverage the full potential of this important synthetic intermediate. Further research into its application in palladium-catalyzed cross-coupling reactions and the synthesis of novel bioactive compounds will undoubtedly continue to expand its utility in modern organic chemistry.

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